Eudistomin N

Descripción general

Descripción

Eudistomin N is a β-carboline alkaloid isolated from marine tunicates, specifically from the genus Eudistoma. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . This compound, like other eudistomins, has a complex structure that includes a β-carboline core, which is a common feature in many bioactive natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Eudistomin N involves several steps, starting with the preparation of β-carboline intermediates. One common method includes the electrocyclic cyclization of 3-nitrovinylindoles under microwave irradiation . This process can be initiated with 3-nitrovinylindoles themselves or prepared in situ using various processes. The reaction conditions typically involve butanolic solutions and may include Boc protection of the indolic nitrogen, which is removed during the reaction .

Industrial Production Methods: the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the availability of key intermediates and reagents, and maintaining stringent reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Eudistomin N undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Aplicaciones Científicas De Investigación

Chemical Structure and Source

Eudistomin N is characterized by its unique β-carboline structure, which includes a bromine atom. This structural feature is significant as it contributes to the compound's distinct biological activities. The compound was first isolated from the colonial tunicate Eudistoma olivaceum, known for producing various bioactive compounds.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against different bacterial strains:

| Microorganism | Type | IC50 (μg/mL) |

|---|---|---|

| Streptococcus pyogenes | Gram-positive | 3.4 |

| Staphylococcus aureus | Gram-positive | 6.4 |

| Mycobacterium smegmatis | Gram-positive | 3.6 |

| Pseudomonas aeruginosa | Gram-negative | 27.7 |

| Escherichia coli | Gram-negative | 12.3 |

The data indicates that this compound is particularly effective against Gram-positive bacteria, with IC50 values significantly lower than those observed for Gram-negative bacteria, suggesting a higher susceptibility of the former to this compound .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, with specific studies indicating moderate activity against breast carcinoma cell lines such as MDA-231. The IC50 values for these compounds ranged from 15 to 63 μg/mL, highlighting its potential as an anticancer agent .

Case Study: In Vitro Anticancer Activity

A study evaluated the anti-proliferative activity of this compound against breast carcinoma cells using the MTT metabolic assay. Exponentially growing cells were treated with varying concentrations of this compound, and cell survival was assessed after 96 hours. The results indicated that this compound effectively inhibited cell proliferation in a concentration-dependent manner .

Comparison with Related Compounds

This compound belongs to a family of compounds known as eudistomins, which include several other β-carboline alkaloids with varying biological activities:

| Compound | Biological Activity |

|---|---|

| Eudistomin C | Cytotoxic and antiviral properties |

| Eudistomin E | Potent antiviral activity |

| Eudistomin U | Antibacterial and antitumor activities |

This compound is unique due to its specific structure and the presence of bromine atoms, contributing to its broad range of biological activities compared to other eudistomins .

Mecanismo De Acción

The mechanism of action of Eudistomin N involves its ability to inhibit protein translation by binding to ribosomal subunits. This inhibition leads to the disruption of protein synthesis, which is crucial for cell survival and proliferation . Additionally, this compound may interact with DNA, further contributing to its cytotoxic effects .

Comparación Con Compuestos Similares

Eudistomin C: Known for its cytotoxic and antiviral properties.

Eudistomin E: Exhibits potent antiviral activity.

Eudistomin U: Displays antibacterial and antitumor activities.

Uniqueness: Eudistomin N is unique due to its specific β-carboline structure and the presence of bromine atoms, which contribute to its distinct biological activities. Compared to other eudistomins, this compound has shown a broader range of biological activities, making it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Eudistomin N is a member of the eudistomin family, which comprises a range of indole alkaloids derived from marine organisms, particularly tunicates. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Source

This compound is structurally characterized as a β-carboline alkaloid. It was first isolated from the colonial tunicate Eudistoma olivaceum, which is known for producing various bioactive compounds. The structural features of this compound contribute to its pharmacological potential.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against different bacterial strains:

| Microorganism | Type | IC50 (μg/mL) |

|---|---|---|

| Streptococcus pyogenes | Gram-positive | 3.4 |

| Staphylococcus aureus | Gram-positive | 6.4 |

| Mycobacterium smegmatis | Gram-positive | 3.6 |

| Pseudomonas aeruginosa | Gram-negative | 27.7 |

| Escherichia coli | Gram-negative | 12.3 |

The data indicates that this compound is particularly effective against Gram-positive bacteria, with IC50 values significantly lower than those observed for Gram-negative bacteria, suggesting a higher susceptibility of the former to this compound .

Antiviral Activity

Research has revealed that this compound and its derivatives possess antiviral properties, particularly against herpes simplex virus (HSV) and influenza viruses. In studies evaluating the antiviral efficacy, this compound demonstrated moderate inhibition of viral replication, highlighting its potential as a therapeutic agent in virology .

Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. The following table presents the IC50 values for different human cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| C19 leukemia | 15.6 |

| CaOV3 ovarian carcinoma | 24.9 |

| WM266-4 melanoma | 27.5 |

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, with the lowest IC50 observed in C19 leukemia cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets such as DNA and various enzymes plays a crucial role in its cytotoxic effects. Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial activity of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, demonstrating potential for development as an antibacterial agent .

- Antiviral Screening : In vitro studies assessing the antiviral activity showed that this compound could reduce viral load in infected cells, suggesting its utility in treating viral infections .

- Cytotoxicity in Cancer Research : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, confirming its potential as an anticancer drug candidate .

Propiedades

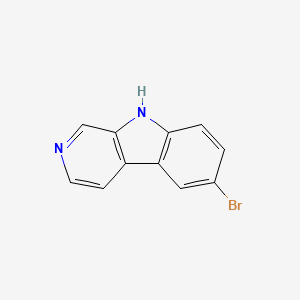

IUPAC Name |

6-bromo-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGDOJLQYUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974853 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59444-69-8 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59444-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudistomin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.